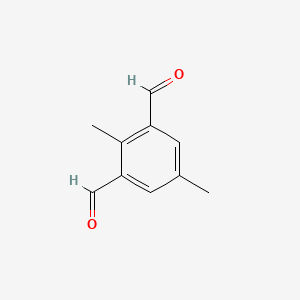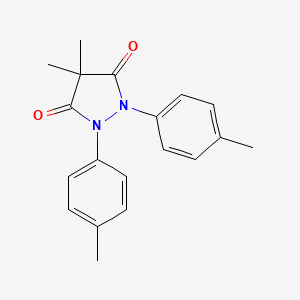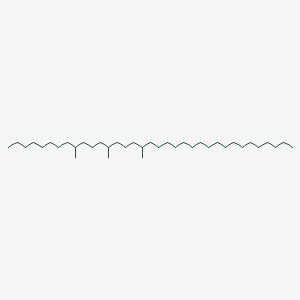![molecular formula C24H52N6 B14290048 2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine CAS No. 113341-53-0](/img/structure/B14290048.png)
2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethylhexyl groups and a carbamimidoyl group, making it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the ethylhexyl groups, followed by the introduction of the carbamimidoyl group through a series of reactions involving specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine include other guanidine derivatives and compounds with ethylhexyl groups. Examples include:
- 2-ethylhexyl acrylate
- 2-ethylhexyl acetate
- 2-ethylhexyl 4-dimethylaminobenzoate
Uniqueness
The uniqueness of 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113341-53-0 |
|---|---|
Molekularformel |
C24H52N6 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine |
InChI |
InChI=1S/C24H52N6/c1-5-9-15-21(7-3)19-29-23(25)27-17-13-11-12-14-18-28-24(26)30-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H3,25,27,29)(H3,26,28,30) |
InChI-Schlüssel |
WCVCPBQARXZMSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN=C(N)NCCCCCCNC(=NCC(CC)CCCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)


![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)





![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
